

# A Comparative Spectroscopic Analysis of Phenylglyoxal Derivatives

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## Compound of Interest

Compound Name: *2,4-Difluorophenylglyoxal hydrate*

Cat. No.: *B1304030*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of phenylglyoxal and several of its para-substituted derivatives. The information presented is intended to aid in the identification, characterization, and utilization of these compounds in various research and development applications, including their role as covalent modifiers in chemical biology and drug discovery.

## Data Presentation: Spectroscopic Data Summary

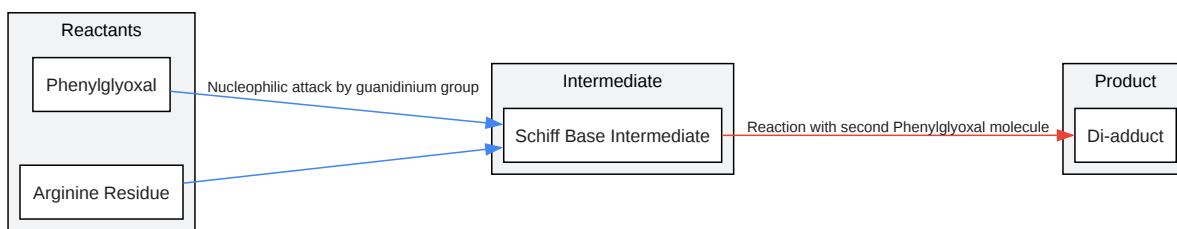
The following table summarizes the key spectroscopic data for phenylglyoxal and its derivatives. Variations in spectroscopic characteristics are primarily influenced by the electronic effects of the para-substituents on the phenyl ring.

Compound	Formula	MW (g/mol)	<sup>1</sup> H NMR (δ ppm)	<sup>13</sup> C NMR (δ ppm)	IR (cm <sup>-1</sup> )	UV-Vis (λmax, nm)	Mass Spec (m/z)
Phenylglyoxal	C <sub>8</sub> H <sub>6</sub> O <sub>2</sub>	134.13	Aldehydic H: ~9.7, Aromatic H: ~7.5-8.0	Aldehydic C: ~193, Ketonic C: ~185, Aromatic C: ~128-135	C=O (aldehydic & ketone): ~1680-1720, C-H (aldehydic e): ~250, ~320	~250, ~320	[M] <sup>+</sup> 134
4-Fluorophenylglyoxal	C <sub>8</sub> H <sub>5</sub> FO <sub>2</sub>	152.12	Aldehydic C H: ~9.6, Aromatic H: ~7.2-8.1	Aldehydic C: ~192, Ketonic C: ~183, Aromatic C: ~116-168 (with C-F coupling)	C=O: ~1700, C-F: ~1230	Data not readily available	[M] <sup>+</sup> 152
[1][2]							
4-Methylphenylglyoxal	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>	148.16	Aldehydic C H: ~9.7, Aromatic H: ~7.3-7.9, Methyl H: ~2.4	Data not readily available	Data not readily available	Data not readily available	[M] <sup>+</sup> 148
4-Methoxy	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	164.16	Aldehydic C H:	Data not readily	Data not readily	Data not readily	[M] <sup>+</sup> 164

phenylgly		~9.6,	available	available	available	
oxal		Aromatic				
		H: ~7.0-				
		8.0,				
		Methoxy				
		H: ~3.9				
4-Bromophenylglyoxal	C <sub>8</sub> H <sub>5</sub> BrO <sub>2</sub>	213.03	Data not readily available [M]+ 212, 214			
4-Chlorophenylglyoxal	C <sub>8</sub> H <sub>5</sub> ClO <sub>2</sub>	168.58	Data not readily available [M]+ 168, 170			

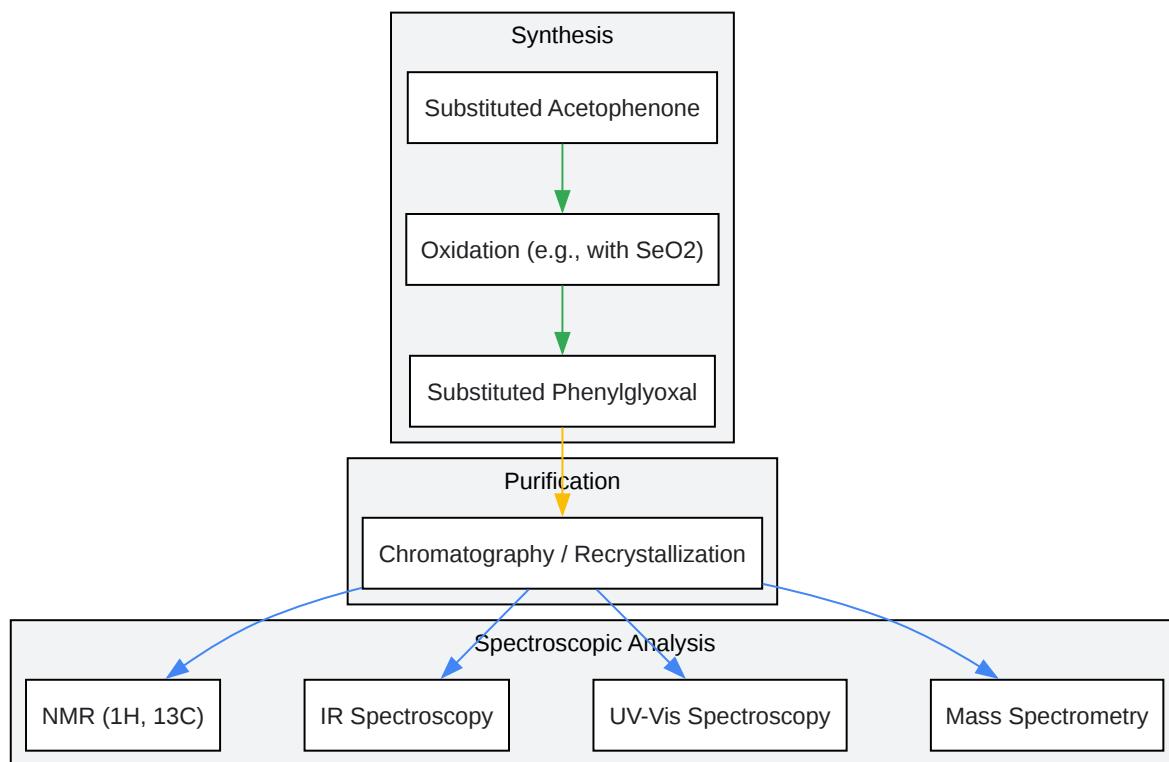
Note: Spectroscopic data can vary based on the solvent and experimental conditions. The data for derivatives are based on available information and may be incomplete.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The hydrated forms of these compounds will show additional signals in NMR and IR spectra corresponding to the gem-diol group.

## Mandatory Visualization



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Caption: Reaction of Phenylglyoxal with Arginine.



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